molecular formula C9H14BrF3O B13495442 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane

Cat. No.: B13495442
M. Wt: 275.11 g/mol
InChI Key: XZKPCKPNUHDARU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane typically involves the following steps:

    Starting Materials: Cyclohexane, bromomethane, and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl group.

    Catalysts: Common catalysts include strong acids or bases to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: To handle the bulk quantities of reactants.

    Continuous Flow Systems: To ensure consistent product quality and yield.

    Purification Techniques: Such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of new materials with unique properties.

    Biological Studies: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors.

    Pathways: It may influence biochemical pathways by modifying the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane: Similar structure but with a chloromethyl group.

    1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring.

Uniqueness

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is unique due to the combination of the bromomethyl and trifluoroethoxy groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H14BrF3O

Molecular Weight

275.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane

InChI

InChI=1S/C9H14BrF3O/c10-6-8(4-2-1-3-5-8)14-7-9(11,12)13/h1-7H2

InChI Key

XZKPCKPNUHDARU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OCC(F)(F)F

Origin of Product

United States

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